molecular formula C9H13N3O3S B1362380 Succinamic acid, N-(5-isopropyl-1,3,4-thiadiazol-2-yl)- CAS No. 107811-08-5

Succinamic acid, N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-

Cat. No. B1362380
M. Wt: 243.29 g/mol
InChI Key: CEKLMAPAJFPHMI-UHFFFAOYSA-N
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Description

Synthesis Analysis

While specific synthesis methods for Succinamic acid, N-(5-isopropyl-1,3,4-thiadiazol-2-yl)- were not found, a related compound, N-(5-dehydroabietyl-1,3,4-thiadiazol-2-yl)-benzenesulfonamides, was synthesized by reacting benzenesulfonyl chloride with 2-amino-5-dehydroabietyl-1,3,4-thiadiazole . This may provide some insight into potential synthesis methods for the compound .

Scientific Research Applications

Antiviral Activity

Succinamic acid derivatives exhibit notable antiviral properties. For instance, compounds synthesized from this class have demonstrated specific anti-tobacco mosaic virus activity (Chen et al., 2010).

Synthesis and Structural Studies

Succinamic acid is used in the synthesis of various compounds and complex structures. Its applications in the creation of copper(II) complexes reveal different coordination modes and interesting crystal structures, contributing to the understanding of coordination chemistry and material science (Lazarou et al., 2010).

Development of New Pharmaceuticals

The chemical structure of succinamic acid derivatives, specifically those involving the 1,3,4-thiadiazol moiety, plays a significant role in the development of new pharmaceuticals. These derivatives have been evaluated for their antibacterial and antifungal activities, indicating potential as new therapeutic agents (Al-Azzawi & Yaseen, 2011).

Insecticidal Properties

Research has shown that N-(5-aryl-1,3,4-thiadiazol-2-yl)amides, a category including succinamic acid derivatives, can be developed as a new class of insecticides, demonstrating effectiveness against various sap-feeding pests (Eckelbarger et al., 2017).

Anticancer Research

In the field of anticancer research, succinamic acid derivatives have been synthesized and evaluated for their efficacy against cancer cell lines. The findings suggest potential therapeutic applications in cancer treatment (Shafique et al., 2018).

Antimicrobial Activity

1,3,4-Thiadiazole derivatives of succinamic acid have demonstrated significant antimicrobial activity. This is particularly relevant in the development of new antimicrobial agents that can be effective against various bacterial strains (Sych et al., 2019).

properties

IUPAC Name

4-oxo-4-[(5-propan-2-yl-1,3,4-thiadiazol-2-yl)amino]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O3S/c1-5(2)8-11-12-9(16-8)10-6(13)3-4-7(14)15/h5H,3-4H2,1-2H3,(H,14,15)(H,10,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEKLMAPAJFPHMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NN=C(S1)NC(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60148250
Record name Succinamic acid, N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60148250
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Succinamic acid, N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-

CAS RN

107811-08-5
Record name Succinamic acid, N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107811085
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Succinamic acid, N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60148250
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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